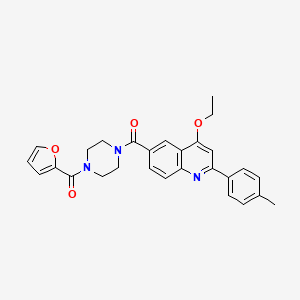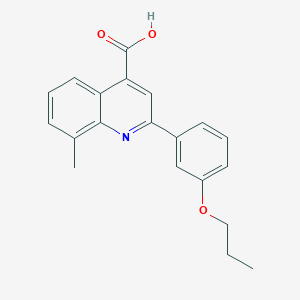![molecular formula C22H20ClN5O2S B2934220 N-(4-{[(6,7-dimethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)methyl]thio}phenyl)-4-fluorobenzamide CAS No. 1251707-14-8](/img/structure/B2934220.png)
N-(4-{[(6,7-dimethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)methyl]thio}phenyl)-4-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a quinoxaline derivative . Quinoxaline derivatives are known for their diverse pharmacological activities such as bacteriocides, insecticides, antibacterial, antifungal, antitubercular, analgesic, and anti-inflammatory . The importance of quinoxaline derivatives comes from its nitrogen contents (heterocyclic compounds) .
Aplicaciones Científicas De Investigación
Tumor Proliferation Assessment
N-(4-{[(6,7-dimethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)methyl]thio}phenyl)-4-fluorobenzamide has been studied in the context of assessing cellular proliferation in tumors. For instance, Dehdashti et al. (2013) explored the use of a marker related to this compound, 18F-ISO-1, in evaluating tumor proliferation by PET in patients with various malignant neoplasms. They found significant correlations between tumor uptake of 18F-ISO-1 and proliferation markers like Ki-67, suggesting its potential in tumor proliferation assessment (Dehdashti et al., 2013).
Sigma-2 Receptor Imaging
This compound has also been linked to the imaging of sigma-2 receptor status in solid tumors. A study by Tu et al. (2007) synthesized and evaluated a series of fluorine-containing benzamide analogs, including a compound structurally similar to N-(4-{[(6,7-dimethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)methyl]thio}phenyl)-4-fluorobenzamide. These compounds demonstrated high tumor uptake and potential for imaging the sigma-2 receptor status of solid tumors (Tu et al., 2007).
Synthesis and Scale-Up
From a chemical synthesis perspective, Yoshida et al. (2014) developed a practical and scalable synthetic route for a molecule structurally related to this compound, which is a potent If current channel inhibitor. This development could be relevant for large-scale production and pharmaceutical applications (Yoshida et al., 2014).
Metabolite Identification
In the field of drug metabolism, Umehara et al. (2009) identified human metabolites of a structurally similar compound, YM758, which is an If channel inhibitor. This study provided insights into the renal and hepatic excretion of these metabolites, which is crucial for understanding the drug's pharmacokinetics (Umehara et al., 2009).
Sigma-2 Receptor Probing
Another application involves the use of benzamide analogues as probes for sigma-2 receptors. Xu et al. (2005) developed radiolabeled benzamide analogues, similar in structure to the compound , for studying sigma-2 receptors in vitro. These probes could be valuable for researching the role of sigma-2 receptors in cancer and neurodegenerative diseases (Xu et al., 2005).
Antimicrobial Applications
The compound has also been explored for its antimicrobial properties. Desai et al. (2013) synthesized derivatives with a fluorine atom in the benzoyl group, exhibiting significant antimicrobial activity against various bacterial and fungal strains. This suggests potential uses in treating microbial infections (Desai et al., 2013).
Mecanismo De Acción
This compound is known to inhibit nonsense-mediated mRNA decay (NMD) in a dose-dependent manner and enhances the stability of premature termination codon (PTC) mutated p53 mRNA . It does not affect the stability of wild-type p53 . It is shown to dock reversibly within a SMG7 pocket and disrupt SMG7-UPF1 interaction and prevent their complex formation .
Safety and Hazards
Propiedades
IUPAC Name |
2-[8-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O2S/c1-14-3-4-15(2)18(11-14)25-19(29)12-28-22(30)27-10-9-24-21(20(27)26-28)31-13-16-5-7-17(23)8-6-16/h3-11H,12-13H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOINRLDSRJYPAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

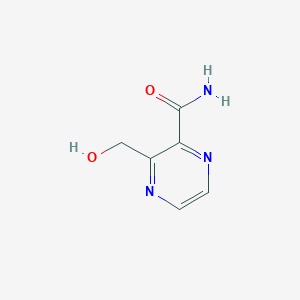
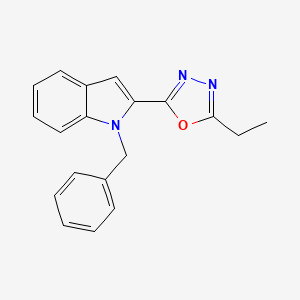

![4-((2-(1H-benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobutanoic acid](/img/structure/B2934142.png)


![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2934146.png)

![[4-(Phenylcarbamoyl)phenyl]methyl 2-(4-formyl-2-methoxyphenoxy)acetate](/img/structure/B2934148.png)
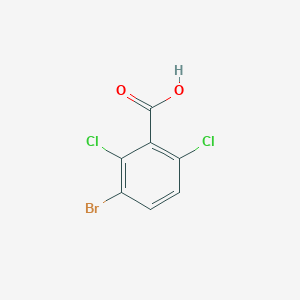
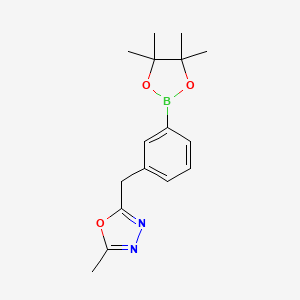
![Methyl 1-isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B2934152.png)
